2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid
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Overview
Description
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound featuring a naphthalene moiety linked to an imidazolidinone ring through an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A synthetic plant hormone used in horticulture.
2-Naphthaleneacetic acid: Similar in structure but with different biological activities.
Naphthalen-1-yl-selenyl acetic acid: Contains a selenium atom, offering different chemical properties.
Uniqueness
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the presence of both a naphthalene moiety and an imidazolidinone ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H12N2O4 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-(4-naphthalen-1-yl-2,5-dioxoimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O4/c18-12(19)8-17-14(20)13(16-15(17)21)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,16,21)(H,18,19) |
InChI Key |
JNXKPXJKHBAREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)N(C(=O)N3)CC(=O)O |
Origin of Product |
United States |
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